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Compound of Interest

Compound Name: SR1078

Cat. No.: B1681099

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SR1078, a pivotal synthetic
agonist for the Retinoic Acid Receptor-Related Orphan Receptors alpha (RORa) and gamma
(RORYy). It covers the compound's discovery, mechanism of action, chemical synthesis, and
detailed experimental protocols for its characterization.

Discovery and Rationale

SR1078 was identified as the first synthetic small molecule to function as an agonist for both
RORa and RORYy.[1] These orphan nuclear receptors are crucial transcription factors involved
in regulating metabolism and immune function.[1][2] Prior to SR1078, compounds like the LXR
agonist T0901317 showed some activity at RORs, but their promiscuity limited their use as
specific chemical probes.[1] The development of SR1078 provided a selective tool to
investigate the physiological and pathological functions of RORa and RORy, demonstrating
that synthetic ligands could be designed to activate these receptors beyond their constitutive
activity.[1][3]

Mechanism of Action: RORaly Agonism

SR1078 functions as a selective agonist for RORa and RORYy.[4] It directly binds to the ligand-
binding domain (LBD) of these receptors, inducing a conformational change that enhances the
recruitment of coactivator proteins.[1][5] This receptor-coactivator complex then binds to ROR
Response Elements (RORES) on the promoters of target genes, leading to the stimulation of
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their transcription.[1] This activity has been demonstrated to be selective for RORa and RORYy,
with no significant effect on other nuclear receptors such as FXR, LXRa, and LXR[.[4]
Downstream effects include the upregulation of metabolic genes like Glucose-6-Phosphatase
(G6Pase) and Fibroblast Growth Factor 21 (FGF21).[1][6] In some cancer cell lines, SR1078
treatment leads to the stabilization of the tumor suppressor p53 and the induction of apoptosis.
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Caption: SR1078 signaling pathway, from cell entry to target gene transcription.

Chemical Synthesis

SR1078 is synthesized via a straightforward single-step amidation reaction.[1] The process
involves the coupling of an aniline derivative with a benzoy! chloride derivative.

4-(1-Hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)aniline

Concentration &
Silica Gel Chromatography

4-(Trifluoromethyl)benzoyl chloride Amide Coupling SR1078

DIPEA, CHzCl2
Room Temp, 8h
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Caption: Workflow for the chemical synthesis of SR1078.

Quantitative Data Summary

The biological activity of SR1078 has been quantified in various in vitro and in vivo assays.

Parameter Assay Type System Value Reference
ECso Gene Expression  SH-SY5Y Cells 3-5 uM [4]
Activation Conc. Gene Expression  HepG2 Cells 10 uM [1]
Fold Increase ) HepG2 Cells (10

Gene Expression ~3-fold [11[7]
(FGF21) UM, 24h)
Fold Increase ) HepG2 Cells (10

Gene Expression ~2-fold [7]
(G6Pase) UM, 24h)
Plasma Conc. Pharmacokinetic ~ Mice (10 mg/kg,

] 3.6 UM [7]

(Cmax) S 1.p., 1h)

Pharmacokinetic ~ Mice (10 mg/kg,
Plasma Conc. 800 nM [7]

S

i.p., 8h)

Detailed Experimental Protocols

o Preparation: Under an argon atmosphere, dissolve 4-(1-Hydroxy-1-trifluoromethyl-2,2,2-
trifluoroethyl)aniline (0.193 mmol) in dichloromethane (CH2Clz, 275 puL).

o Reaction: To the solution, add N,N-Diisopropylethylamine (DIPEA, 37 pL, 0.212 mmol)
followed by 4-(Trifluoromethyl)benzoyl chloride (30 pL, 0.193 mmol) at room temperature.

e |ncubation: Stir the reaction mixture for 8 hours.

o Work-up: Concentrate the mixture under reduced pressure to remove the solvent.

« Purification: Directly purify the crude residue by column chromatography on silica gel using a

Hexane/Ethyl Acetate (8/2) solvent system to yield SR1078 as a white powder (71% yield).
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This assay measures the ability of SR1078 to modulate the interaction between the RORy
Ligand-Binding Domain (LBD) and a coactivator peptide.

1. Prepare Assay Plate
(384-well, white, opaque)

;

2. Add Reagent Mix (12 pL)
- GST-RORy-LBD (10 nM)

- Donor/Acceptor Beads (12.5 pg/mL each)
- SR1078 (210 nM - 50 puM)

;

3. Seal and Incubate
(1 hour at Room Temperature)

;

4. Add Coactivator (4 pL)
- Biotin-TRAP220 peptide (50 nM)

;

5. Seal and Incubate
(2 hours at Room Temperature)

;

6. Read Plate
(ALPHA Screen Technology)

:

7. Analyze Data
(Dose-dependent signal change)

Click to download full resolution via product page

Caption: Experimental workflow for the ALPHA Screen coactivator interaction assay.

e Assay Setup: Perform assays in triplicate in white opaque 384-well plates at room
temperature. The final assay volume is 20 pL.
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Reagent Preparation: Prepare all dilutions in assay buffer (100 mM NaCl, 25 mM HEPES,
0.1% w/v BSA, pH 7.4). The final DMSO concentration should be 0.25% v/v.

Initial Incubation: Add a 12 yL mix of GST-RORy-LBD (final concentration 10 nM),
AlphaScreen beads (12.5 pg/mL of each donor and acceptor), and 4 puL of SR1078 at
increasing concentrations (from 210 nM to 50 pM) to the wells. Seal the plates and incubate
for 1 hour.

Coactivator Addition: After the preincubation, add 4 pL of Biotin-TRAP220-2 peptide (final
concentration 50 nM).

Final Incubation: Seal the plates and incubate for an additional 2 hours.

Data Acquisition: Read the plates using an appropriate ALPHA Screen-capable plate reader.
Increasing levels of SR1078 result in a conformational change in the RORy-LBD, causing a
dose-dependent decrease in the recruitment of the coactivator peptide.[1]

Cell Culture: Culture HEK293 or HepG2 cells in appropriate media. HepG2 cells
endogenously express RORa and RORYy.[1]

Transfection (for reporter assays): Co-transfect cells with a Gal4 DNA-binding domain-ROR
LBD chimeric receptor plasmid and a luciferase reporter plasmid containing Gal4 response
elements.

Compound Treatment: 16-24 hours post-transfection (or after seeding for endogenous gene
expression), treat the cells with vehicle (DMSO) or SR1078 at desired concentrations (e.g.,
2-10 uM).[4][6]

Incubation: Incubate cells for 24 hours post-treatment.[1]
Analysis:

o For Reporter Assays: Measure luciferase activity using a suitable assay system (e.g.,
Dual-Glo™).[6]

o For Endogenous Gene Expression: Extract total RNA, synthesize cDNA, and perform
guantitative PCR (gPCR) to measure the mRNA levels of ROR target genes like FGF21
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and G6Pase.[1]
Animal Model: Use C57BL/6 mice.

Compound Administration: Administer SR1078 via intraperitoneal (i.p.) injection at a dose of
10 mg/kg.[1][4] A typical vehicle formulation is DMSO, PEG300, Tween-80, and saline.[4]

Sample Collection:

o Pharmacokinetics: Collect blood at various time points (e.g., 1, 2, 4, 8 hours) post-
injection.[4] Generate plasma via centrifugation.

o Target Gene Analysis: Harvest tissues (e.g., liver) at a specified time point (e.g., 2 hours).

[11[4]
Analysis:

o Pharmacokinetics: Extract SR1078 from plasma and tissues and analyze drug levels using
liquid chromatography/tandem mass spectrometry (LC/MS-MS).[4]

o Target Gene Analysis: Purify mRNA from the harvested tissue and perform gPCR to
assess the expression levels of ROR target genes.[1] The expression of both FGF21 and
G6Pase is significantly stimulated by SR1078 treatment compared to vehicle control.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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